

An In-depth Technical Guide to 2,4-Dinitrobenzenesulfonyl Chloride

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Compound of Interest

Compound Name: 2,4-Dinitrobenzenesulfonyl chloride

Cat. No.: B156149

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2,4-Dinitrobenzenesulfonyl chloride**, a key reagent in organic synthesis and chemical biology. It details the compound's structure, physicochemical properties, experimental protocols for its application, and its role in various scientific workflows.

Core Compound Identification and Structure

2,4-Dinitrobenzenesulfonyl chloride is an organic compound characterized by a benzene ring substituted with two nitro groups and a sulfonyl chloride functional group.^{[1][2]} The strong electron-withdrawing nature of the nitro groups makes the sulfonyl chloride an excellent leaving group and renders the sulfur atom highly susceptible to nucleophilic attack. This reactivity is central to its utility in chemical synthesis.

Molecular Formula: C₆H₃ClN₂O₆S^{[1][2][3][4]}

IUPAC Name: 2,4-dinitrobenzene-1-sulfonyl chloride^[5]

SMILES: C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])S(=O)(=O)Cl^[3]

InChI Key: SSFSNKZUKDBPIT-UHFFFAOYSA-N

Caption: Chemical structure of **2,4-Dinitrobenzenesulfonyl chloride**.

Physicochemical and Safety Data

The compound is a yellow crystalline solid at room temperature.[3] It is sensitive to moisture and reacts with water.[3] Due to its reactivity, it is classified as a corrosive material.

Property	Value	Reference(s)
Molecular Weight	266.62 g/mol	[1][3][4]
Melting Point	101-103 °C	[3]
Boiling Point	418.1 °C at 760 mmHg (calculated)	[6]
Density	1.78 g/cm ³	[6]
Appearance	Yellow crystalline powder	[3]
Solubility	Reacts with water, soluble in chloroform (slightly)	[3]
CAS Number	1656-44-6	[2][3][4]

Experimental Protocols

Synthesis of Arylsulfonyl Chlorides (Representative Protocol)

A specific, detailed protocol for the synthesis of **2,4-dinitrobenzenesulfonyl chloride** is not readily available in the public domain literature. However, a common and well-established method for preparing arylsulfonyl chlorides is the oxidative chlorination of the corresponding disulfide. The following protocol for the synthesis of the related compound, o-nitrobenzenesulfonyl chloride, from di-o-nitrophenyl disulfide illustrates the general methodology.



Materials:

- Di-o-nitrophenyl disulfide (0.65 mole)

- Concentrated Hydrochloric Acid (1 L)
- Concentrated Nitric Acid (200 mL)
- Chlorine gas
- Glacial Acetic Acid (140 mL)
- Concentrated Ammonium Hydroxide

Procedure:

- Combine the di-o-nitrophenyl disulfide, concentrated HCl, and concentrated HNO₃ in a 3-L three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube.
- Warm the mixture to 70 °C on a steam bath while passing a stream of chlorine gas through the solution.
- Continue heating and the addition of chlorine for one hour after the disulfide has melted.
- Separate the product sulfonyl chloride from the supernatant liquid by decantation.
- Wash the product with two 300-mL portions of warm water (70 °C) and allow it to solidify.
- Dissolve the crude product in 140 mL of glacial acetic acid at 50-60 °C and filter by suction.
- Chill the filtrate in cold water with vigorous stirring to induce crystallization.
- Triturate the crystalline mixture with 1 L of cold water, decant, and repeat twice.
- Add 1 L of cold water and 10 mL of concentrated ammonium hydroxide to the crystals with stirring.
- Collect the product by filtration, wash with 200 mL of water, and air dry.

Application: Protection of Primary Amines

2,4-Dinitrobenzenesulfonyl chloride is an effective reagent for the protection of primary amines. The resulting N-substituted-2,4-dinitrobenzenesulfonamide is stable under various conditions, and the protecting group can be removed under mild conditions using a thiol.

Materials:

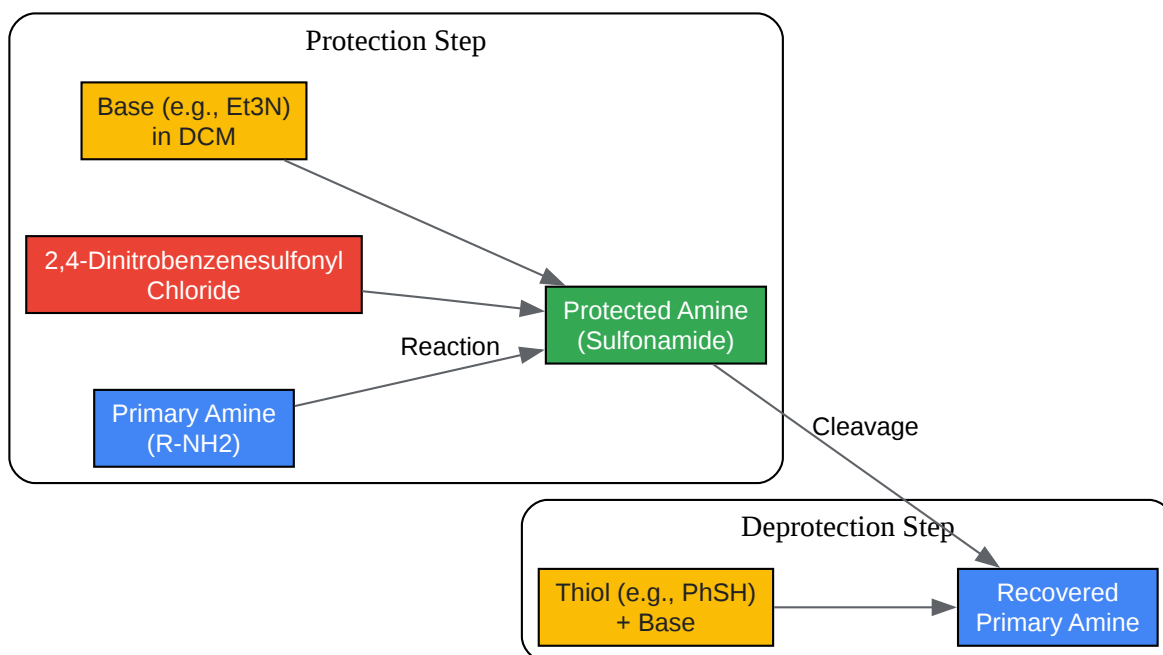
- Primary amine (1.0 eq)
- **2,4-Dinitrobenzenesulfonyl chloride** (1.1 eq)
- Anhydrous Dichloromethane (DCM)
- Base (e.g., Triethylamine or Pyridine, 1.1 eq)

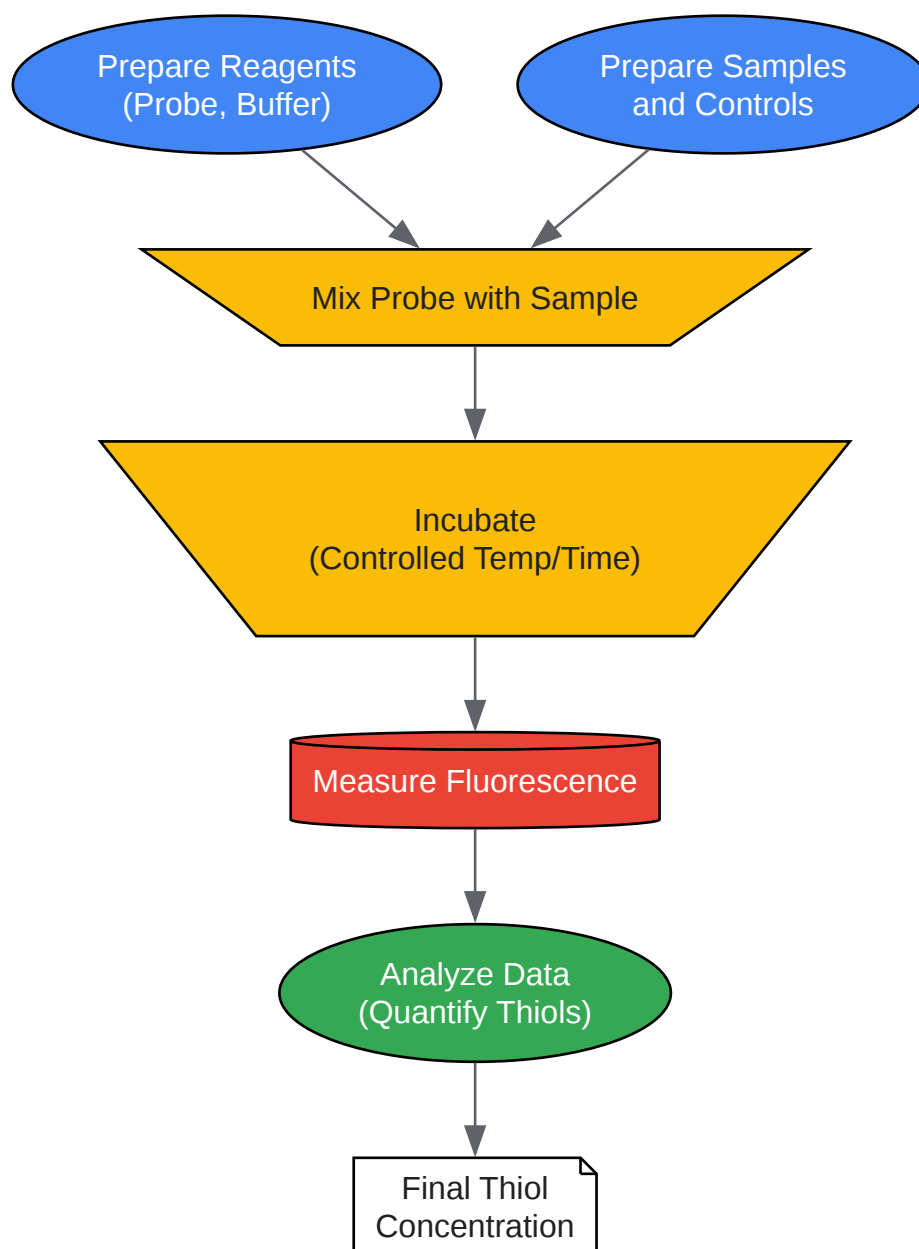
Protocol for Protection:

- Dissolve the primary amine in anhydrous DCM in a round-bottomed flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen).
- Add the base to the solution.
- Cool the mixture to 0 °C in an ice-water bath.
- Slowly add a solution of **2,4-dinitrobenzenesulfonyl chloride** in anhydrous DCM to the cooled amine solution.
- Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and transfer to a separatory funnel.
- Extract the aqueous layer with DCM. Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude sulfonamide by column chromatography on silica gel.

Protocol for Deprotection: The 2,4-dinitrobenzenesulfonyl group can be cleaved using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base like cesium carbonate in DMF.^{[7][8]}





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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Dinitrobenzenesulfonyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156149#2-4-dinitrobenzenesulfonyl-chloride-structure-and-formula]

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